4-Bromobenzyl-d4 Bromide
CAS No.:
Cat. No.: VC0210221
Molecular Formula: C₇H₂D₄Br₂
Molecular Weight: 253.96
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₇H₂D₄Br₂ |
---|---|
Molecular Weight | 253.96 |
Introduction
Chemical Identity and Structure
4-Bromobenzyl-d4 Bromide, also known as 1-bromo-4-(bromomethyl)-2,3,5,6-tetradeuteriobenzene, is a deuterated analog of 4-Bromobenzyl bromide. It has the following identifiers and structural details:
Parameter | Value |
---|---|
CAS Number | 2708280-84-4 |
Molecular Formula | C₇H₂Br₂D₄ |
Molecular Weight | 253.955 g/mol |
Synonyms | 4-Bromobenzyl-2,3,5,6-d4 Bromide; α,p-Dibromotoluene-d4 |
InChI | InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
SMILES | [2H]c1c([2H])c(CBr)c([2H])c([2H])c1Br |
The structural configuration features a benzene ring with four deuterium atoms substituting the hydrogens at positions 2, 3, 5, and 6, while maintaining a bromine atom at position 4 and a bromomethyl group (CH₂Br) attached to position 1 .
Physical and Chemical Properties
The physical and chemical properties of 4-Bromobenzyl-d4 Bromide are similar to its non-deuterated counterpart, with some minor differences due to the isotope effect:
Property | Value |
---|---|
Physical State | Solid at room temperature |
Solubility | Slightly soluble in DMSO and methanol |
Purity (Commercial) | ≥98% chemical purity, 99 atom % D |
Storage Conditions | Room temperature in a closed container, away from light and moisture |
Stability | Sensitive to light and moisture |
The compound should be stored in an inert atmosphere and kept in a cool, dark place to maintain its stability .
Synthesis and Preparation Methods
While the search results don't provide specific synthetic routes for 4-Bromobenzyl-d4 Bromide, its preparation likely follows similar methods to those used for the non-deuterated analog, with appropriate modifications to incorporate deuterium atoms:
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Deuteration of 4-Bromobenzyl bromide through hydrogen-deuterium exchange
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Direct bromination of deuterated p-bromotoluene derivatives
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Photochemical bromination reactions using deuterated precursors
These synthetic approaches would require specialized conditions to ensure the selective incorporation of deuterium at the desired positions.
Spectroscopic Properties
The deuterium labeling significantly affects the spectroscopic characteristics of the compound, particularly in NMR spectroscopy:
NMR Spectroscopy
In ¹H NMR, the signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 would be absent due to deuterium substitution. This results in a simplified spectrum compared to the non-deuterated analog, showing primarily the signal for the methylene (-CH₂Br) protons .
Mass Spectrometry
The mass spectrum would show a molecular ion peak at m/z ≈ 252, with a characteristic isotope pattern due to the presence of two bromine atoms and four deuterium atoms. This distinctive pattern can be used for identification and quantification purposes .
Applications in Scientific Research
4-Bromobenzyl-d4 Bromide has several important applications in scientific research and analytical chemistry:
Analytical Applications
The compound serves as a valuable reference standard in analytical chemistry, particularly for:
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Mass spectrometry analysis as an internal standard
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NMR studies requiring deuterated reference compounds
Synthetic Applications
As a deuterated building block, it can be used in:
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Synthesis of deuterium-labeled compounds for metabolic studies
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Preparation of deuterated pharmaceuticals for pharmacokinetic investigations
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Chemical reaction mechanism studies where isotope effects provide valuable insights
Reaction Chemistry
Like its non-deuterated counterpart, 4-Bromobenzyl-d4 Bromide can participate in various chemical transformations, such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume